

Spectroscopic Data Analysis of 2-Fluoropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **2-Fluoropyrimidine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-fluoropyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this and similar fluorinated pyrimidine derivatives.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **2-fluoropyrimidine**. Where direct experimental data for **2-fluoropyrimidine** was not publicly available, data from the closely related compound 2-fluoropyridine is provided as a reasonable estimate and is noted accordingly.

Table 1: ^1H NMR Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Notes
H-4	~8.8 (estimated)	d		
H-5	~7.4 (estimated)	t		
H-6	~8.2 (estimated)	d		Data for 2-fluoropyridine in CDCl_3 shows signals at 8.23 (d), 7.78 (t), and 7.18 (t) ppm. [1]

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)	C-F Coupling (J, Hz)	Notes
C-2	~163 (estimated)	~240 (^{1}JCF)	Data for 2-fluoropyridine shows the C-2 signal at ~163.5 ppm with a ^{1}JCF of ~238 Hz. [2] [3] [4]
C-4	~158 (estimated)		
C-5	~122 (estimated)		
C-6	~150 (estimated)		

Table 3: ^{19}F NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Notes
F-2	-60 to -80 (estimated)	The chemical shift is relative to CFCl_3 . Aromatic fluorides typically appear in this range. [5] For comparison, the ^{19}F chemical shift of 2-fluoropyridine is approximately -69 ppm.[6]

Table 4: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600-1450	Strong	C=C and C=N ring stretching
~1250-1150	Strong	C-F stretch[7]
~900-700	Strong	C-H out-of-plane bending

Table 5: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
98	High	$[\text{M}]^+$ (Molecular Ion)
71	Medium	$[\text{M} - \text{HCN}]^+$
52	Medium	$[\text{C}_3\text{H}_2\text{N}]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-fluoropyrimidine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6) in a standard 5 mm NMR tube.[8][9] The choice of solvent is critical and should not have signals that overlap with the analyte peaks.[8][9]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[10]
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C . Chemical shifts are referenced to the solvent peak or TMS.
- ^{19}F NMR Acquisition: Acquire the fluorine NMR spectrum. ^{19}F is a high abundance, high sensitivity nucleus.[11] A simple pulse-acquire sequence is usually sufficient. Chemical shifts are typically referenced to an external standard such as CFCl_3 (0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one to two drops of liquid **2-fluoropyrimidine** between two salt plates (e.g., NaCl or KBr) to form a thin film.[12]
- Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 , CS_2) and place the solution in a liquid transmission cell.[12]
- ATR-FTIR: For a quick analysis, a single drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[13][14]
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Acquire a background spectrum of the salt plates/solvent/empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-fluoropyrimidine** in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. For volatile compounds like **2-**

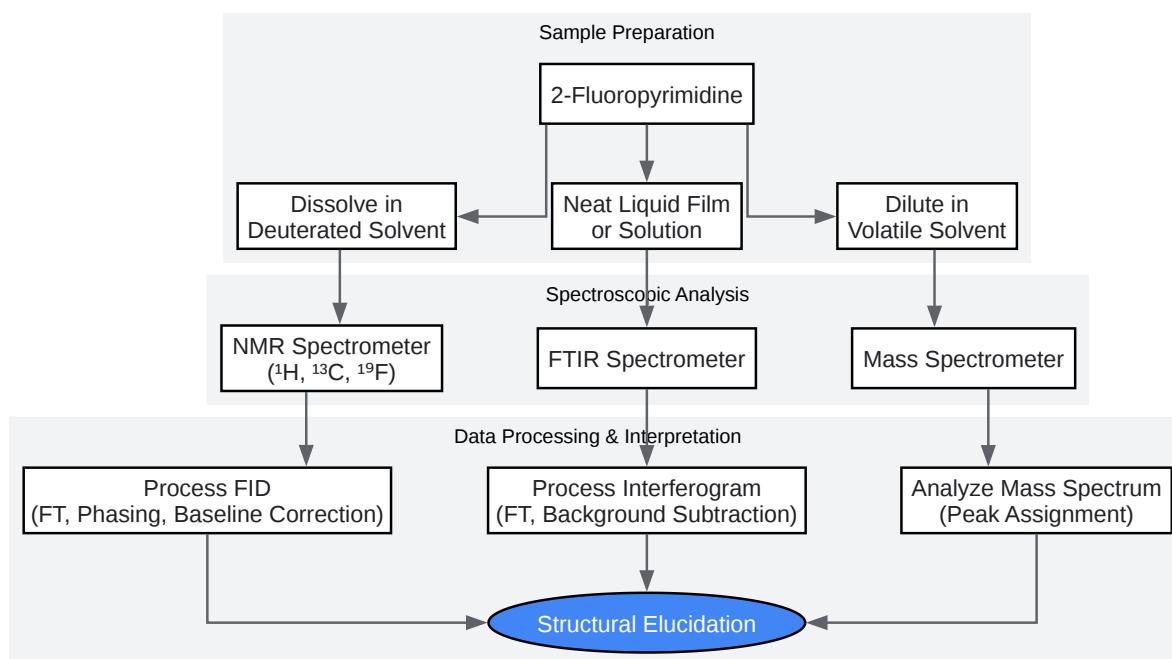
fluoropyrimidine, gas chromatography-mass spectrometry (GC-MS) can also be used.

- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method suitable for small, relatively stable organic molecules which can provide valuable fragmentation information.[15][16] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion with minimal fragmentation.[17][18][19]
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions and their relative abundances.

Mandatory Visualizations

Experimental Workflow

Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for the spectroscopic analysis of **2-fluoropyrimidine**.

Signaling Pathway: Inhibition of Thymidylate Synthase

Many fluoropyrimidine-based drugs exert their therapeutic effect by inhibiting thymidylate synthase, a key enzyme in DNA synthesis. The following diagram illustrates this mechanism of action.

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